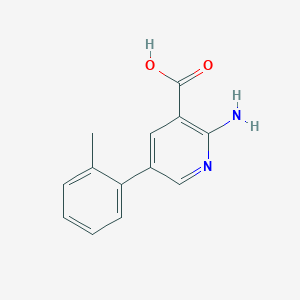

2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid

Description

2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2, a carboxylic acid group at position 3, and a 2-methylphenyl moiety at position 4. This structure combines aromatic, acidic, and basic functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₃H₁₂N₂O₂ (molecular weight: 236.25 g/mol).

Properties

IUPAC Name |

2-amino-5-(2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-4-2-3-5-10(8)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTXDQMYUFUURQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686916 | |

| Record name | 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-31-3 | |

| Record name | 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol, with the addition of an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the reactions. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis. The presence of the amino group allows for nucleophilic substitution reactions, while the carboxylic acid can undergo esterification or amidation. This versatility enables the synthesis of various derivatives that can be tailored for specific applications.

| Reaction Type | Description | Example Applications |

|---|---|---|

| Nucleophilic Substitution | Amino group participates in substitutions | Synthesis of pharmaceuticals |

| Esterification | Carboxylic acid forms esters | Production of esters for fragrances |

| Electrophilic Aromatic Substitution | Aromatic nature allows for further derivatization | Creation of complex aromatic compounds |

Antimicrobial and Anticancer Properties

Research has shown that 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid exhibits potential antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for drug development.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of related pyridine compounds, derivatives of 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antimicrobial efficacy.

| Bacterial Strain | Inhibition Zone (mm) | Compound Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Anticancer Activity

The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies showed that it effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells.

Pharmaceutical Applications

Drug Development

Due to its biological activities, 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid is being explored as a lead compound in drug discovery. Its structure allows for modifications that can enhance pharmacological properties, such as selectivity and potency.

Mechanism of Action

The mechanism involves interaction with specific molecular targets within cells, potentially modulating enzyme activity or receptor binding. This interaction is crucial for developing enzyme inhibitors that could serve as therapeutic agents.

Industrial Applications

Specialty Chemicals Production

The compound is utilized in the synthesis of specialty chemicals that require specific functional groups for desired properties. Its derivatives can be employed in materials science to develop new polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-Amino-5-(4-fluorophenyl)pyridine-3-carboxylic acid

- Structure : Differs by a 4-fluoro substituent instead of 2-methyl.

- Properties : The electron-withdrawing fluorine enhances acidity (pKa ~2.5–3.0) compared to the methyl analog. This increases polarity, improving aqueous solubility but reducing lipid membrane permeability.

- Applications : Fluorinated analogs are often explored in drug design for metabolic stability and target binding .

2-Amino-5-(4-methylphenyl)pyridine-3-carboxylic acid

- Structure : Features a 4-methylphenyl group (para-methyl vs. ortho-methyl in the target compound).

- However, the electron-donating methyl group may lower the carboxylic acid's acidity compared to the ortho-methyl isomer .

2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic acid

- Structure : Contains an additional carboxylic acid group on the phenyl ring.

Positional Isomerism and Heterocyclic Modifications

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid

- Structure: Amino group at position 6 (vs. position 2) with a 4-chloro-3-methylphenyl substituent.

- Properties : The chloro group introduces electronegativity, while positional isomerism alters hydrogen-bonding patterns. This compound (MW: 262.69 g/mol) has been investigated for antibacterial activity, suggesting substituent position critically affects bioactivity .

5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid

- Structure : Chloro substituent at position 5 and a pyridinyloxy group.

- This compound is used in kinase inhibitor research .

Comparative Physicochemical Data

*logP values estimated using substituent contribution methods.

Biological Activity

2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid is an aromatic heterocyclic compound that exhibits significant biological activity due to its unique structural features, including a pyridine ring, an amino group, and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

The molecular formula of 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid is C_13H_13N_1O_2, with a molecular weight of approximately 232.25 g/mol. The presence of the amino and carboxylic acid groups allows for various chemical reactions, contributing to its biological activity.

The biological activity of 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways related to inflammation and apoptosis.

- Structural Activity Relationship (SAR) : Variations in substituents on the pyridine ring can significantly affect the compound's biological potency.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid, exhibit promising anticancer properties. For instance, studies have shown that certain pyridine derivatives can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For example, compounds with similar structures have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the antiproliferative effects of various pyridine derivatives found that those with structural similarities to 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid exhibited significant inhibition against human cancer cell lines, including leukemia and breast cancer cells .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. Binding studies revealed strong interactions with key residues in target enzymes, suggesting a mechanism for its inhibitory effects on tumor growth .

- SAR Analysis : Structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications at the 5-position of the pyridine ring were found to increase potency against certain cancer types .

Comparative Analysis

The following table summarizes the biological activities of 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid compared to similar compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid | Moderate | Significant | Enzyme inhibition, receptor modulation |

| 2-Amino-5-fluoropyridine | High | Moderate | Receptor antagonism |

| 2-Amino-thiazole derivatives | Very High | Low | Direct apoptosis induction |

Q & A

Q. Q1. What are the optimized synthetic routes for 2-amino-5-(2-methylphenyl)pyridine-3-carboxylic acid, and how do reaction parameters influence yield and purity?

Answer: The synthesis of pyridinecarboxylic acid derivatives typically involves multi-step reactions, such as Suzuki-Miyaura coupling for aryl group introduction or nucleophilic substitution for functionalization. For analogs like 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid, key parameters include:

- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .

- Reagent stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents to ensure complete aryl group transfer) .

- Purification methods (e.g., recrystallization in ethanol/water mixtures or HPLC for >95% purity).

To optimize yield, use Design of Experiments (DoE) to test variables like reaction time (6–24 hrs) and catalyst loading (5–10 mol%).

Q. Q2. How can the structural integrity of 2-amino-5-(2-methylphenyl)pyridine-3-carboxylic acid be confirmed post-synthesis?

Answer: Employ a combination of analytical techniques:

- NMR spectroscopy : Compare and spectra with computational predictions (e.g., using ACD/Labs or MestReNova). For example, the pyridine ring protons typically resonate at δ 7.5–8.5 ppm .

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions, as done for related pyrrolidine-2-carboxylic acid derivatives .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for : 228.09) .

Q. Q3. What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Test in buffered solutions (pH 2–8). Pyridinecarboxylic acids often show pH-dependent solubility (e.g., increased solubility in alkaline media due to deprotonation of the carboxylic acid group). Use DMSO for stock solutions (≤10 mM) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For analogs, trifluoromethyl groups enhance hydrolytic stability .

Advanced Research Questions

Q. Q4. How can researchers identify and validate biological targets for 2-amino-5-(2-methylphenyl)pyridine-3-carboxylic acid?

Answer:

- Target prediction : Use computational tools like SwissTargetPrediction or AutoDock Vina to screen against kinase, GPCR, or ion channel libraries. The pyridine core may interact with ATP-binding pockets .

- In vitro validation : Perform competitive binding assays (e.g., fluorescence polarization for kinases) or cellular thermal shift assays (CETSA) to confirm target engagement .

- Functional studies : Knock down predicted targets (siRNA/CRISPR) and assess compound efficacy changes in disease models (e.g., fibrosis or metabolic disorders) .

Q. Q5. How should contradictory data in biological activity between synthetic batches be resolved?

Answer:

- Purity analysis : Compare HPLC chromatograms and LC-MS data to detect impurities (e.g., residual trifluoromethyl intermediates in analogs) .

- Bioactivity correlation : Use dose-response curves (IC/EC) across batches. Significant deviations suggest batch-specific impurities.

- Structural isomers : Check for regioisomers (e.g., 2- vs. 4-substituted pyridines) via - HMBC NMR .

Q. Q6. What computational strategies are recommended for modeling the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use the canonical SMILES (e.g., CC1=CC=CC=C1C2=NC(=C(C=C2)O)C(=O)O for analogs) to generate 3D conformers in Open Babel .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability to targets like TGF-β receptors .

- QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with activity using Random Forest algorithms .

Q. Q7. What strategies mitigate challenges in synthesizing derivatives with modified aryl or amino groups?

Answer:

- Protecting groups : Use Boc for amino groups during coupling steps to prevent side reactions .

- Directed ortho-metalation : Introduce methyl or halogen substituents regioselectively using TMPZnCl·LiCl .

- High-throughput screening : Test 96 reaction conditions (e.g., varying catalysts Pd(OAc) vs. PdCl) to optimize cross-coupling yields .

Q. Q8. How can researchers address low bioavailability in preclinical studies?

Answer:

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability .

- Nanocarriers : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.